molecular formula C8H9ClN4O B3024708 4-(6-Chloropyrazin-2-yl)piperazin-2-one CAS No. 61655-86-5

4-(6-Chloropyrazin-2-yl)piperazin-2-one

Cat. No.: B3024708
CAS No.: 61655-86-5
M. Wt: 212.63 g/mol
InChI Key: OJJHWDRKKFTCCA-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)piperazin-2-one is a heterocyclic compound that features both a pyrazine and piperazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one typically involves the reaction of 6-chloropyrazine with piperazine under specific conditions. One common method includes the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(6-Chloropyrazin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyrazin-2-yl)piperazin-2-one is unique due to its specific combination of pyrazine and piperazine cores, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(6-Chloropyrazin-2-yl)piperazin-2-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted at the 4-position with a 6-chloropyrazin-2-yl group. Its molecular formula is C10_{10}H10_{10}ClN3_3O, with a molecular weight of approximately 212.68 g/mol. This unique structure enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways related to tumor growth and inflammation. Preliminary studies suggest that it modulates pathways associated with cell proliferation and apoptosis, highlighting its therapeutic potential in oncology.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
MCF-7 (Breast)12.8
HeLa (Cervical)10.5

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests that it may be effective in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It has been suggested that it interacts with receptors that play roles in cell signaling pathways related to growth and inflammation.

These interactions are crucial for understanding both its therapeutic effects and potential side effects .

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : A study evaluated the compound's anticancer activity using the MTT assay, demonstrating significant cytotoxic effects on multiple cancer cell lines compared to standard treatments like 5-fluorouracil .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action and potential for further optimization in drug design .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Table 2: Comparative Biological Activity

Compound NameAnticancer Activity (IC50 µM)Anti-inflammatory Potential
This compoundVaries (10.5 - 15.2)Moderate
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazineHigher IC50Low
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)Lower IC50Moderate

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJHWDRKKFTCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606715
Record name 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-86-5
Record name 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (0.0067 mole) of 2,6-dichloropyrazine and 14 g (0.14 mole) of 2-oxopiperazine in 100 ml of acetonitrile is refluxed 1.5 hour with stirring under N2. The mixture is concentrated under vacuum, the residue titrated with water and filtered, and the crude solid recrystallized from water (charcoal treatment) to give off-white plates of the subject compound, 7.7 g, mp 192°-193° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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